

An In-depth Technical Guide to the Organoleptic Properties of Butyl Propyl Disulfide

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Compound of Interest

Compound Name: *Butyl propyl disulfide*

Cat. No.: *B15182442*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organoleptic properties of **butyl propyl disulfide**, a volatile sulfur compound found in various foods and utilized as a flavoring agent. This document details its characteristic odor and taste profiles, supported by available data. It outlines established experimental protocols for both sensory and instrumental analysis of this compound. Furthermore, this guide explores the potential chemosensory signaling pathways involved in the perception of **butyl propyl disulfide**, offering insights for researchers in sensory science and drug development.

Introduction

Butyl propyl disulfide (C₇H₁₆S₂) is a dialkyldisulfide that contributes significantly to the aroma and flavor of numerous food products, particularly those in the *Allium* genus, such as onions and garlic.^[1] Its potent and distinct sensory characteristics make it a subject of interest for food scientists, flavor chemists, and researchers studying chemosensory perception. Understanding the organoleptic properties of this compound is crucial for food product development, quality control, and for elucidating the mechanisms of taste and smell. This guide aims to consolidate the current knowledge on the sensory attributes of **butyl propyl disulfide**, the methodologies for its evaluation, and the biological pathways governing its perception.

Organoleptic Profile

The sensory characteristics of **butyl propyl disulfide** are primarily defined by its strong, sulfurous aroma and taste.

Odor Profile

The odor of **butyl propyl disulfide** is complex and is characterized by several distinct notes. The predominant descriptors include:

- Sulfurous: A general term for the characteristic smell of sulfur compounds.
- Alliaceous: A descriptor for the sharp, pungent aroma associated with onions, garlic, and other members of the Allium family.
- Green: A note reminiscent of fresh-cut green vegetation.
- Garlic: A specific alliaceous note, often described as sharp and pungent.
- Vegetable: A broader term encompassing the aroma of cooked or raw vegetables.
- Savory: A meaty or brothy aroma.
- Meaty/Roasted: Descriptors associated with cooked meat.[2]

Taste Profile

The taste of **butyl propyl disulfide** is less well-defined than its odor but is generally described as sulfurous.[3] It contributes to the overall flavor profile of foods by providing a pungent and savory character.

Quantitative Sensory Data

Quantitative data on the sensory thresholds of **butyl propyl disulfide** are limited. However, data for structurally related compounds provide a strong indication of its potency. The odor activity value (OAV), which is the ratio of a compound's concentration to its odor threshold, is a key measure of its sensory impact.[4]

Compound	Odor Threshold (in air, ppm)	Reference
Propyl Disulfide	0.00091	[5]
Butyl Disulfide	0.00021	[5]
Butyl Propyl Disulfide	Estimated in the low ppb range	Inferred

Note: A specific, experimentally determined odor threshold for **butyl propyl disulfide** was not found in the reviewed literature. The estimated range is based on the thresholds of the structurally similar propyl disulfide and butyl disulfide. It is highly likely that **butyl propyl disulfide** also has a very low odor threshold, contributing significantly to the aroma of foods even at trace concentrations.

A specific taste threshold for **butyl propyl disulfide** is not currently available in the public literature.

Experimental Protocols

The evaluation of the organoleptic properties of **butyl propyl disulfide** involves both sensory and instrumental analysis.

Sensory Evaluation

Sensory evaluation relies on trained human panelists to describe and quantify the sensory attributes of a substance.

The Flavor Profile method is a descriptive sensory analysis technique used to identify and quantify the distinct flavor and aroma characteristics of a product.[6]

- Panelists: A small panel of 4-6 highly trained assessors is used.[6]
- Procedure:
 - Panelists individually evaluate the sample and record the perceived aroma and flavor attributes in the order they appear.

- The intensity of each attribute is rated on a scale (e.g., 5-point scale: not present, threshold, slight, moderate, strong).[6]
- A consensus profile is then developed through open discussion among the panelists, led by a panel leader.[6]
- Sample Preparation: **Butyl propyl disulfide**, being a volatile and potent compound, should be diluted in an appropriate solvent (e.g., propylene glycol or a neutral oil) to concentrations suitable for sensory evaluation. A series of dilutions should be prepared to determine the detection and recognition thresholds.

QDA® is another descriptive analysis method that provides a quantitative profile of a product's sensory characteristics.

- Panelists: A panel of trained assessors is selected and trained specifically on the product category.
- Procedure:
 - Panelists work independently to generate a list of descriptive terms for the sample.
 - Through discussion, the panel develops a consensus vocabulary.
 - Panelists then individually rate the intensity of each attribute on a line scale.
 - The data is statistically analyzed to generate a quantitative sensory profile.
- Data Analysis: The results are often visualized using a "spider web" or "radar" plot to compare different samples or formulations.

Instrumental Analysis

Instrumental techniques are used to identify and quantify volatile compounds and to correlate these with sensory data.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[7]

- Principle: As volatile compounds elute from the GC column, the effluent is split between a chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector) and a sniffing port where a trained assessor can detect and describe the odor.[8]
- Procedure:
 - A volatile extract of the sample containing **butyl propyl disulfide** is injected into the GC.
 - An assessor at the sniffing port records the retention time and provides a description of any detected odors.
 - This allows for the identification of odor-active compounds, even those present at concentrations too low for the chemical detector.
- Aroma Extract Dilution Analysis (AEDA): A common GC-O technique where a sample extract is serially diluted and analyzed until no odor is detected. This helps to identify the most potent odorants in a sample.[8]

Given the sulfur-containing nature of **butyl propyl disulfide**, sulfur-selective detectors offer high sensitivity and selectivity.

- Pulsed Flame Photometric Detector (PFPD): This detector is highly sensitive to sulfur compounds and can be used in parallel with a mass spectrometer to aid in the identification of trace-level sulfur compounds in complex matrices.[9]
- Sulfur Chemiluminescence Detector (SCD): Another highly selective and sensitive detector for sulfur compounds.

A typical GC method for analyzing volatile sulfur compounds would involve:

- Column: A capillary column with a non-polar or semi-polar stationary phase.
- Injection: Headspace or solid-phase microextraction (SPME) are often used for sample introduction to concentrate the volatile compounds.
- Oven Program: A temperature-programmed run to separate the volatile compounds.

- Detection: Mass spectrometry for identification, and a sulfur-selective detector for quantification.

Chemosensory Signaling Pathways

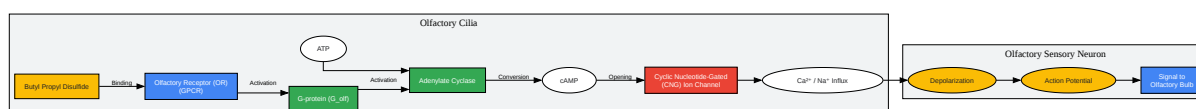
The perception of **butyl propyl disulfide** involves both the olfactory system (smell) and the trigeminal system (chemesthesis, or chemical irritation).

Olfactory Perception

The detection of volatile odorants like **butyl propyl disulfide** is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons in the nasal cavity.^[10]

While the specific olfactory receptor for **butyl propyl disulfide** has not been definitively identified, research on other sulfur compounds provides clues. For instance, the human olfactory receptor OR2T11 has been shown to respond to low-molecular-weight thiols, and this response is enhanced by the presence of copper ions.^[11] It is plausible that a similar mechanism, potentially involving a metal cofactor, is involved in the detection of disulfides.

The binding of an odorant to its receptor initiates a signaling cascade that leads to the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for processing.



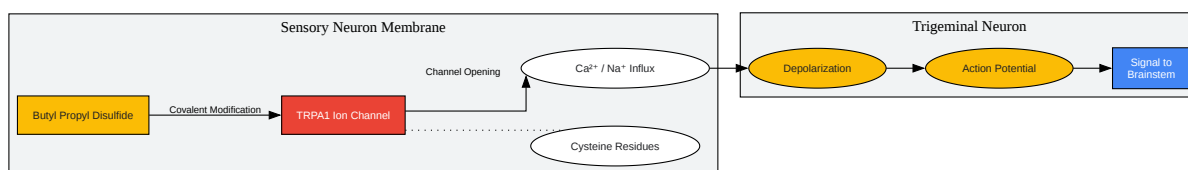
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Figure 1. A generalized olfactory signal transduction pathway.

Trigeminal Perception (Chemesthesis)

The pungent, irritating sensation associated with high concentrations of sulfur compounds is mediated by the trigeminal nerve. The transient receptor potential ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed on sensory neurons, is a key player in detecting noxious chemical stimuli.^[12]

Various electrophilic compounds, including diallyl disulfide found in garlic, are known to activate TRPA1 channels through the covalent modification of cysteine residues in the channel protein. ^[13] Given the reactivity of the disulfide bond, it is highly probable that **butyl propyl disulfide** also activates TRPA1 channels through a similar mechanism, leading to a sensation of pungency or irritation.



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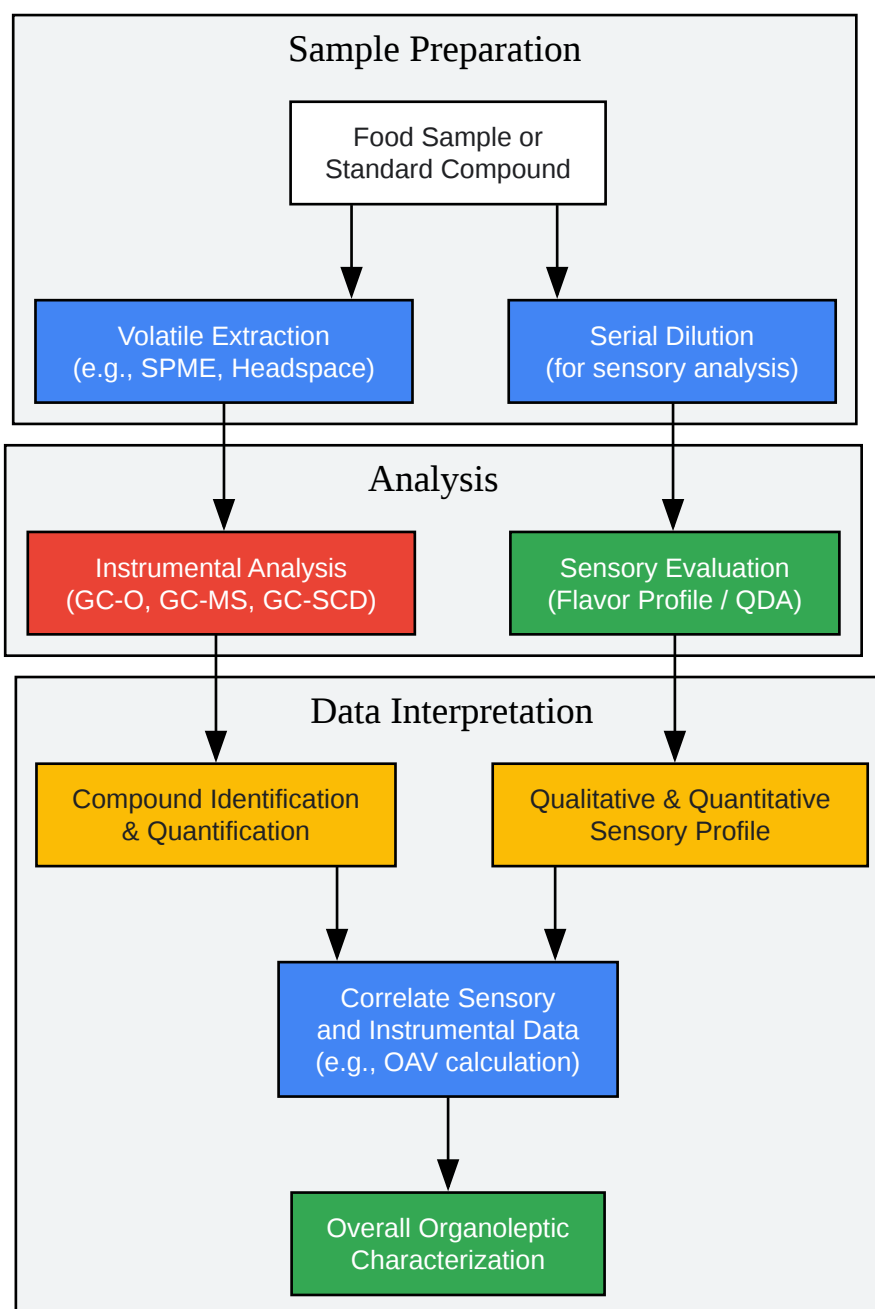
Figure 2. Proposed trigeminal signaling pathway for **butyl propyl disulfide**.

Conclusion

Butyl propyl disulfide is a key contributor to the flavor and aroma of many foods, characterized by its potent sulfurous, alliaceous, and savory notes. While its qualitative organoleptic profile is well-documented, further research is needed to establish definitive quantitative odor and taste thresholds. The experimental protocols outlined in this guide, including sensory evaluation methods like the Flavor Profile and instrumental techniques such as GC-O, provide a robust framework for the comprehensive analysis of this compound. The perception of **butyl propyl disulfide** is likely a dual process involving specific olfactory receptors for its characteristic aroma and activation of TRPA1 channels in the trigeminal

system, leading to its pungent quality. A deeper understanding of these mechanisms will continue to be a valuable area of research for the food and flavor industry, as well as for the broader field of sensory neuroscience.

Experimental Workflow Visualization



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Figure 3. General experimental workflow for organoleptic analysis.

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